molecular formula C6H4ClFN2O B1435164 6-Chloro-5-fluoropyridine-3-carboxamide CAS No. 1379210-39-5

6-Chloro-5-fluoropyridine-3-carboxamide

Cat. No. B1435164
CAS RN: 1379210-39-5
M. Wt: 174.56 g/mol
InChI Key: DIPJZNCLJUHHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoropyridine-3-carboxamide is a fluorinated heterocyclic building block used in chemical synthesis . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include 6-Chloro-5-fluoropyridine-3-carboxamide, has been extensively studied . Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-fluoropyridine-3-carboxamide can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .

Scientific Research Applications

Synthesis and Computational Studies

6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and a related compound, which includes a moiety structurally similar to 6-Chloro-5-fluoropyridine-3-carboxamide, were synthesized and characterized using various techniques including FT-IR, NMR, and X-ray diffraction. Computational chemistry methods were also applied to these compounds. Their non-linear optical (NLO) properties and molecular docking analyses were examined, showing potential interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Radiosynthesis for PET Investigations

The synthesis and radiolabelling of the fluoro-analogue N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with 18F were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases. This highlights the compound's potential utility in medical imaging and studying neuropsychiatric conditions (Beer et al., 1995).

Antibacterial Agents

1,4-Dihydro-4-oxopyridinecarboxylic acids, including 6-fluoro analogues, have been synthesized and studied for their antibacterial properties. Variations in substituents at certain positions, like the chloro and fluoro groups, have been explored to understand structure-activity relationships. This research demonstrates the potential of these compounds in developing new antibacterial agents (Matsumoto et al., 1984).

Inhibitors of Gene Expression

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, underwent structure-activity relationship studies to improve potential oral bioavailability. This research illustrates the compound's relevance in gene expression regulation and potential therapeutic applications (Palanki et al., 2000).

Kinase Inhibitors

2,4-Disubstituted-5-fluoropyrimidine, a biologically active molecular core seen in various anticancer agents, was synthesized and investigated as part of a program aimed at discovering kinase inhibitors. This research highlights the compound's potential role in anticancer drug development (Wada et al., 2012).

Future Directions

The future directions of research on 6-Chloro-5-fluoropyridine-3-carboxamide and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

6-chloro-5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPJZNCLJUHHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-fluoropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-fluoropyridine-3-carboxamide
Reactant of Route 3
6-Chloro-5-fluoropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-fluoropyridine-3-carboxamide
Reactant of Route 5
6-Chloro-5-fluoropyridine-3-carboxamide
Reactant of Route 6
6-Chloro-5-fluoropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.